1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(propan-2-yl)phenyl]thiourea
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Overview
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(2-ISOPROPYLPHENYL)THIOUREA is a thiourea derivative that features a benzodioxole moiety and an isopropylphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(2-ISOPROPYLPHENYL)THIOUREA typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-isopropylphenyl isothiocyanate under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and may require a catalyst or base to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(2-ISOPROPYLPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiourea moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(2-ISOPROPYLPHENYL)THIOUREA would depend on its specific biological target. Generally, thiourea derivatives can interact with enzymes or receptors, modulating their activity. The benzodioxole moiety may contribute to binding affinity and specificity, while the isopropylphenyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(2-METHYLPHENYL)THIOUREA
- N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(2-CHLOROPHENYL)THIOUREA
- N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(2-FLUOROPHENYL)THIOUREA
Uniqueness
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(2-ISOPROPYLPHENYL)THIOUREA is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H20N2O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-propan-2-ylphenyl)thiourea |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)14-5-3-4-6-15(14)20-18(23)19-10-13-7-8-16-17(9-13)22-11-21-16/h3-9,12H,10-11H2,1-2H3,(H2,19,20,23) |
InChI Key |
NXQVOQLDRGBMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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